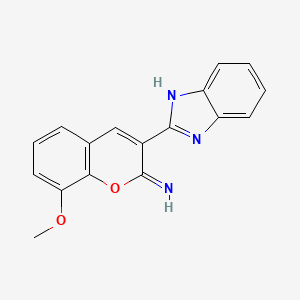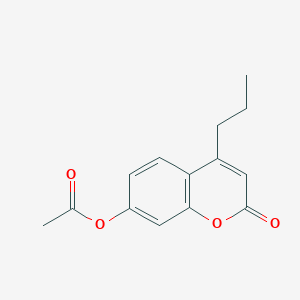
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine is a heterocyclic compound that combines the structural features of benzimidazole and chromenimine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while chromenimine is a derivative of chromene with an imine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 1,2-diaminobenzene with 8-methoxy-2-formylchromene under acidic or basic conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzimidazole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the chromenimine part can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes, inhibit the proliferation of cancer cells, or disrupt the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share structural similarities and exhibit similar biological activities.
Chromenimine Derivatives: Compounds such as 8-methoxychromene and its derivatives have comparable chemical properties and applications.
Uniqueness
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine is unique due to the combination of benzimidazole and chromenimine moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-21-14-8-4-5-10-9-11(16(18)22-15(10)14)17-19-12-6-2-3-7-13(12)20-17/h2-9,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZNVPGJFLCOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5642813.png)
![1-{3-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5642821.png)
![4-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5642825.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![8-(4-acetylbenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5642858.png)
![2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione](/img/structure/B5642861.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5642868.png)
![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)
![4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5642890.png)
![2-[(3R,4S)-3-(methanesulfonamido)-4-propylpyrrolidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B5642910.png)

